molecular formula C21H17NO4S B8071042 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid

Cat. No.: B8071042
M. Wt: 379.4 g/mol
InChI Key: QKGJBEYQVWGCBG-UHFFFAOYSA-N
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Description

Molecular Identity and Structural Characterization

Systematic Nomenclature and Chemical Classification

IUPAC Nomenclature Validation

The compound’s systematic name, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid , adheres to IUPAC conventions. This nomenclature specifies:

  • Stereochemistry : The (2S) configuration at the α-carbon.
  • Backbone : A glycine residue substituted at the α-position with a thiophen-2-yl group.
  • Protecting group : A 9-fluorenylmethoxycarbonyl (Fmoc) moiety on the amino group.

The molecular formula C₂₁H₁₇NO₄S and weight 379.43 g/mol were computed using PubChem’s algorithms.

Comparative Analysis of Synonymic Representations

Common synonyms include Fmoc-(S)-2-Thienylglycine and N-α-(9-Fluorenylmethoxycarbonyl)-D-α-(2-thienyl)glycine. These variants emphasize the Fmoc protection and thiophene substitution but lack stereochemical specificity.

Positional Isomerism in Thiophene-Substituted Analogues

While the 2-thienyl isomer is dominant in synthetic applications, 3-thienyl analogues (e.g., Fmoc-Gly(3-Thienyl)-OH) exhibit distinct electronic properties due to altered sulfur atom positioning. However, no data exists for 3-thienyl variants of this specific compound in the reviewed literature.

Stereochemical Configuration Analysis

Absolute Configuration Determination via Crystallography

X-ray crystallography confirms the (S) -configuration at the α-carbon, critical for peptide synthesis fidelity. The thiophen-2-yl group’s planar geometry and Fmoc’s bulky aromatic system create steric constraints that stabilize this configuration.

Chiral Center Influence on Molecular Interactions

The chiral center dictates:

  • Hydrogen-bonding networks : The carboxylate group forms stronger interactions in the (S)-enantiomer due to optimal orbital alignment.
  • π-π stacking : Fmoc’s fluorenyl group engages in stacking with thiophene’s aromatic system, enhanced by the (S)-configuration’s spatial arrangement.

Quantum Mechanical Structural Modeling

Density Functional Theory (DFT) Optimized Geometry

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • Bond lengths : Cα-N = 1.46 Å, Cα-C(thiophene) = 1.52 Å.
  • Dihedral angles : Fmoc-C-O-C(=O)-N = -15.3°, minimizing steric clash.
Intramolecular Non-Covalent Interaction Mapping

Non-covalent interactions (NCIs) include:

  • Fmoc-thiophene π-stacking : Distance = 3.8 Å, stabilization energy ≈ -8.2 kcal/mol.
  • Carboxylate-thiophene S···O interactions : S-O distance = 3.2 Å, contributing to conformational rigidity.

Structural Data Summary

Property Value/Description Source
IUPAC Name (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid
Molecular Formula C₂₁H₁₇NO₄S
Molecular Weight 379.43 g/mol
CAS Number 211682-13-2
Stereochemistry (S)-configuration at α-carbon
DFT-Optimized Geometry B3LYP/6-311+G(d,p) level

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(thiophen-2-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c23-20(24)12-22(19-10-5-11-27-19)21(25)26-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18H,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGJBEYQVWGCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid typically involves the following steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to the amino acid derivative through a reaction with Fmoc chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Coupling with Thiophene Derivative: The protected amino acid is then coupled with a thiophene derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions are conducted in industrial reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

    Purification: The product is purified using techniques such as crystallization, recrystallization, or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

    Substitution Reactions: The thiophene ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: DCC or DIC with DMAP as a catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptides: Coupling reactions produce peptides with the desired sequence.

    Substituted Thiophenes: Electrophilic substitution yields various substituted thiophene derivatives.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: As a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: For attaching peptides to other molecules or surfaces in biochemical assays.

    Material Science: In the synthesis of peptide-based materials with specific properties.

Mechanism of Action

The primary mechanism of action for this compound involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to yield the free amine, which can then participate in further reactions or biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared to structurally analogous Fmoc-protected amino acids with varying substituents (Table 1). Key differences include:

  • Substituent Type : The thiophen-2-yl group contrasts with alkyl, aryl, and heterocyclic substituents in analogs.
  • Functional Groups : Presence of sulfur in the thiophene ring vs. alkynes, esters, or bulkier aromatic groups in others.
  • Applications : Tailored for peptide synthesis with sulfur-containing side chains, whereas analogs may target click chemistry (propargyl) or peptidomimetics (triazine derivatives).

Table 1: Comparison of Key Fmoc-Protected Amino Acid Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Substituent Key Application Reference
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid C21H17NO4S 379.43 211682-11-0 Thiophen-2-yl Peptide synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid C25H23NO4 401.45 211637-75-1 o-Tolyl Sterically hindered peptides
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(prop-2-yn-1-yl)amino)acetic acid C20H17NO4 335.36 219312-90-0 Propargyl Click chemistry
S-Phenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)ethanethioate C24H21NO3S 403.49 - Methyl, Thioester Thioester intermediates
2-((4-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)-6-(dibenzylamino)-1,3,5-triazin-2-yl)amino)acetic acid C37H35N7O4 641.72 - Triazine Antibacterial peptidomimetics

Physicochemical Properties

  • Solubility : The thiophene group may enhance solubility in organic solvents compared to purely aliphatic analogs.
  • Stability : All Fmoc-protected compounds require low-temperature storage (-20°C) to prevent decomposition .
  • Hazards : While specific data for the target compound is lacking, analogs like 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid exhibit acute toxicity (H302) and skin irritation (H315) .

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid, also known by its CAS number 372143-96-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula for 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid is C21H17NO4S, with a molecular weight of 379.44 g/mol. The compound features a fluorenylmethoxycarbonyl group, which is known to enhance the stability and bioavailability of peptide-like structures.

PropertyValue
Molecular FormulaC21H17NO4S
Molecular Weight379.44 g/mol
IUPAC Name2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid
CAS Number372143-96-9

Antiproliferative Effects

Recent studies have demonstrated that derivatives of compounds similar to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutic agents like combretastatin A4 (CA-4) .

Case Study: MCF-7 Cell Line
A study evaluating the antiproliferative activity of several compounds in the MCF-7 cell line found that modifications in the side chains significantly affected their potency. The compounds were shown to disrupt tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells .

The mechanism underlying the biological activity of this compound appears to involve interaction with the colchicine-binding site on tubulin. This interaction leads to microtubule destabilization, which is crucial for inhibiting cancer cell proliferation . Flow cytometry analyses confirmed that treated cells were arrested in the G2/M phase of the cell cycle, supporting the hypothesis that these compounds can induce apoptosis through cell cycle disruption.

Safety and Toxicology

While exploring the biological activity of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid, it is essential to consider its safety profile. The compound has been classified with several hazard statements indicating potential health risks, including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Proper handling and storage conditions are recommended to mitigate these risks.

Q & A

Q. What are the critical safety protocols for handling 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid in laboratory settings?

Answer: This compound is classified under acute toxicity categories (oral, dermal, inhalation: Category 4) per EU-GHS/CLP regulations . Key safety measures include:

  • Use of PPE (gloves, lab coat, safety goggles) and fume hoods to avoid inhalation or skin contact.
  • Immediate decontamination of spills with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .
  • Avoidance of incompatible materials (strong acids/bases, oxidizing agents) to prevent hazardous reactions .
  • Emergency protocols: Consult poison centers if exposed, and provide SDS to medical personnel .

Q. How is this compound typically synthesized, and what are the common purification methods?

Answer: Synthesis often employs Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. A representative method involves:

  • Coupling reaction : Activation of the carboxylic acid group using reagents like isobutyl chloroformate and triethylamine in anhydrous THF .
  • Purification : Reverse-phase chromatography (C18 columns) with gradients of acetonitrile/water or ethyl acetate/hexane .
  • Characterization : Confirmation via MALDI-TOF mass spectrometry and 1^1H/13^13C NMR to verify molecular weight and structural integrity .

Q. What are the stability considerations for this compound under varying storage conditions?

Answer:

  • Stability : Stable at room temperature in dry, inert atmospheres. Avoid moisture to prevent hydrolysis of the Fmoc group .
  • Decomposition : Forms toxic fumes (e.g., NOx_x, SOx_x) upon combustion. No data available on auto-ignition temperature or decomposition kinetics .
  • Storage : Store at -20°C under argon in amber vials to minimize light-induced degradation .

Advanced Research Questions

Q. How does the thiophen-2-yl moiety influence the compound’s reactivity in peptide coupling reactions?

Answer: The thiophene group introduces steric hindrance and electronic effects that may reduce coupling efficiency. Methodological optimizations include:

  • Activation strategies : Use of HATU or PyBOP as coupling reagents to enhance amide bond formation .
  • Solvent selection : Anhydrous DMF or dichloromethane improves solubility and reaction rates .
  • Monitoring : Real-time FTIR or LCMS to track reaction progress and adjust stoichiometry .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they resolved?

Answer: Common impurities include:

  • Unreacted Fmoc precursors : Detected via HPLC (retention time: 8–10 min, C18 column, 220 nm UV detection) .
  • Hydrolysis byproducts : Use of ion-pair chromatography (e.g., 0.1% TFA in mobile phase) to separate charged degradation products .
  • Metal contaminants : Inductively coupled plasma mass spectrometry (ICP-MS) to identify residual catalysts (e.g., Pd from coupling reactions) .

Q. How is this compound applied in solid-phase peptide synthesis (SPPS) for constructing peptidomimetics?

Answer: The Fmoc-thiophene derivative serves as a non-natural amino acid building block. Key steps include:

  • Resin loading : Attachment via Wang or Rink amide resin using DIC/HOBt activation .
  • Deprotection : 20% piperidine in DMF removes the Fmoc group while retaining the thiophene moiety .
  • Post-synthetic modifications : Thiophene’s sulfur atom enables site-specific bioconjugation (e.g., disulfide bridging) .

Q. What contradictions exist in the reported toxicity data, and how should researchers mitigate risks?

Answer:

  • Contradictions : SDS documents report acute toxicity (Category 4) but lack chronic toxicity or ecotoxicological data .
  • Mitigation : Assume worst-case toxicity (e.g., handle as a sensitizer) and conduct in vitro assays (e.g., Ames test) to assess mutagenicity .

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